

Etravirine's Initial Clinical Efficacy: A Technical Review of Phase III DUET Trials

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For Immediate Release

This technical guide provides an in-depth analysis of the initial clinical trial results demonstrating the efficacy of **Etravirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in treatment-experienced adult patients with HIV-1 infection. The pivotal Phase III DUET-1 and DUET-2 trials established **Etravirine** as a significant therapeutic option for patients with evidence of viral resistance to other antiretroviral agents.

Core Efficacy Data

The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of **Etravirine** in combination with a background antiretroviral regimen. The primary endpoint for these trials was the proportion of patients achieving a viral load of less than 50 copies/mL at week 24. The pooled data from these trials provide a robust assessment of **Etravirine**'s clinical performance.

Table 1: Virologic Response in Pooled DUET-1 & DUET-2 Trials



Timepoint	Efficacy Measure	Etravirine + Background Regimen (n=599)	Placebo + Background Regimen (n=604)	P-value
Week 24	Patients with HIV-1 RNA <50 copies/mL	59%	41%	<0.0001
Week 48	Patients with HIV-1 RNA <50 copies/mL	61%	40%	<0.0001
Week 96	Patients with HIV-1 RNA <50 copies/mL	57%	36%	<0.0001

Table 2: Immunological Response in Pooled DUET-1 &

DUET-2 Trials

Timepoint	Efficacy Measure	Etravirine + Background Regimen (n=599)	Placebo + Background Regimen (n=604)	P-value
Week 24	Mean CD4+ T- cell increase from baseline (cells/mm³)	86	67	<0.0001
Week 48	Mean CD4+ T- cell increase from baseline (cells/mm³)	Not explicitly stated in pooled results	Not explicitly stated in pooled results	-
Week 96	Mean CD4+ T- cell increase from baseline (cells/mm³)	128	86	<0.0001



Experimental Protocols Study Design: DUET-1 and DUET-2 Trials

The DUET-1 and DUET-2 trials were identically designed, multinational, randomized, double-blind, placebo-controlled, Phase III studies.[1][2]

- Patient Population: The trials enrolled treatment-experienced adult patients with HIV-1 infection who had evidence of virologic failure on a stable antiretroviral regimen.[2] Key inclusion criteria included a plasma HIV-1 RNA level of over 5000 copies/mL, documented genotypic evidence of NNRTI resistance, and three or more primary protease inhibitor mutations.[2]
- Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive
 either 200 mg of Etravirine or a placebo, both administered twice daily.[2] All patients also
 received a background regimen that included darunavir with low-dose ritonavir and
 investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs). The use of
 enfuvirtide was optional.[2]
- Endpoints: The primary endpoint was the proportion of patients with a confirmed viral load of less than 50 copies/mL at week 24, as determined by the FDA's time-to-loss of virological response algorithm.[2] Secondary endpoints included the change in CD4+ T-cell count from baseline and the incidence of adverse events.

Laboratory Methodologies

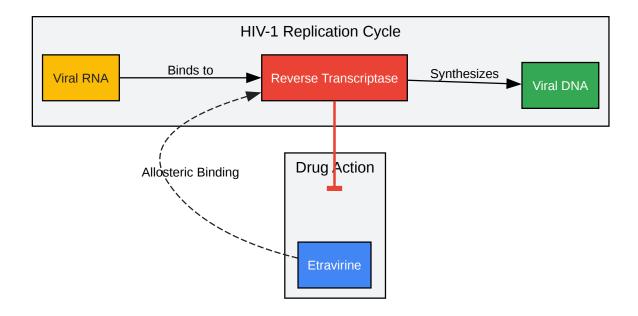
- HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay. While the specific commercial assay used in the DUET trials is not detailed in the primary publications, standard clinical trial practice involves the use of validated assays with a lower limit of quantification of 50 copies/mL or less.
- CD4+ T-cell Counting: CD4+ T-lymphocyte counts were determined by flow cytometry, the
 gold standard for immunophenotyping. This method involves staining whole blood samples
 with fluorescently labeled monoclonal antibodies specific for the CD4 surface protein on Tcells and then analyzing the stained cells using a flow cytometer to enumerate the absolute
 count of CD4+ T-cells.



Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds directly to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5]



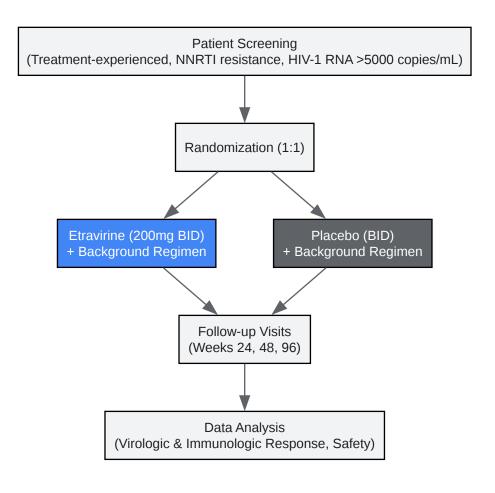
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Caption: **Etravirine**'s allosteric inhibition of HIV-1 reverse transcriptase.

DUET Trials Experimental Workflow

The workflow of the DUET trials followed a standard, rigorous protocol for Phase III clinical studies, from patient screening and enrollment to long-term follow-up and data analysis.





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Caption: High-level workflow of the DUET-1 and DUET-2 clinical trials.

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